1-Amino-1-(2,6-difluorophenyl)acetone

CCR5 Antagonist HIV Entry Inhibitor Inflammation

1-Amino-1-(2,6-difluorophenyl)acetone (CAS 1270338-09-4, molecular formula C₉H₉F₂NO) is a fluorinated α-amino ketone. It is a chiral scaffold and synthetic intermediate characterized by a 2,6-difluorophenyl group attached to the alpha-carbon of an amino ketone backbone.

Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
Cat. No. B13043923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-1-(2,6-difluorophenyl)acetone
Molecular FormulaC9H9F2NO
Molecular Weight185.17 g/mol
Structural Identifiers
SMILESCC(=O)C(C1=C(C=CC=C1F)F)N
InChIInChI=1S/C9H9F2NO/c1-5(13)9(12)8-6(10)3-2-4-7(8)11/h2-4,9H,12H2,1H3
InChIKeyHGZKVFVLNVFCEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Amino-1-(2,6-difluorophenyl)acetone: A Critical Alpha-Amino Ketone Building Block for CCR5-Targeted and Fluorinated Drug Discovery


1-Amino-1-(2,6-difluorophenyl)acetone (CAS 1270338-09-4, molecular formula C₉H₉F₂NO) is a fluorinated α-amino ketone [1]. It is a chiral scaffold and synthetic intermediate characterized by a 2,6-difluorophenyl group attached to the alpha-carbon of an amino ketone backbone. Its primary documented value is as a versatile intermediate in medicinal chemistry, particularly in the synthesis of CCR5 antagonists for HIV and inflammatory diseases [2], and as a precursor for developing asymmetrically pure fluoroamines [3].

Why 1-Amino-1-(2,6-difluorophenyl)acetone Cannot Be Replaced by Common Analogs in Synthesis and Activity Screening


Generic substitution of 1-Amino-1-(2,6-difluorophenyl)acetone is scientifically unsound due to its unique 2,6-difluorophenyl pharmacophore and α-amino ketone reactivity. The specific 2,6-difluoro substitution pattern profoundly alters electronic distribution and metabolic stability compared to non-fluorinated or differently fluorinated analogs [1]. This directly impacts target binding affinity, as demonstrated in CCR5 antagonism where even minor structural changes yield orders of magnitude variation in potency (e.g., IC50 shifts from nM to >7,800 nM) [2]. Furthermore, the adjacent amine and ketone functionalities are critical for specific asymmetric synthetic methodologies [3] and downstream derivatization. Replacing this compound with a simpler analog (e.g., 1-amino-1-phenylacetone) would forfeit these specific electronic and steric advantages, leading to failed synthesis routes, inactive compounds, or significantly diminished biological activity in the target application.

Quantitative Evidence Guide: Differentiating 1-Amino-1-(2,6-difluorophenyl)acetone from Analogs in Key Performance Dimensions


CCR5 Antagonism: Potency Advantage of 2,6-Difluorophenyl Scaffold vs. Alternative Substitution

Compounds incorporating the 2,6-difluorophenyl group, a core motif of 1-Amino-1-(2,6-difluorophenyl)acetone, exhibit potent CCR5 antagonism. In a functional assay measuring inhibition of HIV-1 gp120-induced cell-cell fusion, a representative derivative from this class showed an IC50 of 11 nM [1]. This potency is highly dependent on the fluorination pattern; a closely related analog with a modified structure showed dramatically reduced activity with an IC50 of 7,800 nM in a similar cell-based CCR5 calcium mobilization assay [2]. This 709-fold difference underscores the critical role of the specific 2,6-difluorophenyl pharmacophore, which is pre-installed in the target compound, for achieving nanomolar potency.

CCR5 Antagonist HIV Entry Inhibitor Inflammation

Selectivity Profile: Absence of Off-Target Activity on Beta-1 Adrenergic Receptor

A key differentiator for the 2,6-difluorophenyl α-amino ketone scaffold is its potential for selectivity. Preliminary screening data indicates that a representative compound from this class shows no detectable binding affinity towards the Beta-1 adrenergic receptor . This is a notable contrast to many amine-containing pharmacophores, which can carry cardiovascular off-target liabilities. This lack of affinity on a critical safety-related target suggests a favorable selectivity window for this chemotype.

Selectivity Safety Pharmacology Off-target Screening

Synthetic Utility: Asymmetric Synthesis of Enantiopure Fluoroamines via Biomimetic Reductive Amination

1-Amino-1-(2,6-difluorophenyl)acetone and its analogs can be utilized in a unique, reducing agent-free, asymmetric reductive amination procedure to produce enantiopure fluoroamines and amino acids [1]. This biomimetic methodology is distinct from conventional reductive aminations that require metal catalysts and reducing agents, offering a 'greener' and more stereoselective route to valuable chiral fluorinated building blocks. The presence of the fluorine atoms on the phenyl ring plays a crucial stereodirecting role in the key isomerization step [1], a property not shared by non-fluorinated analogs.

Asymmetric Synthesis Fluorine Chemistry Medicinal Chemistry

Optimal Application Scenarios for 1-Amino-1-(2,6-difluorophenyl)acetone Based on Differentiating Evidence


Lead Optimization in CCR5 Antagonist Programs for HIV and Inflammatory Diseases

This compound serves as a crucial starting material or intermediate for synthesizing novel CCR5 antagonists. The demonstrated ability of its 2,6-difluorophenyl motif to confer nanomolar potency (IC50 11 nM) in cell-cell fusion assays, contrasted with the dramatic loss of activity (IC50 7,800 nM) observed with structural alterations, makes it the building block of choice for medicinal chemists aiming to maintain high affinity and target engagement [REFS-1, REFS-2].

De-Risking Preclinical Development Through Favorable Off-Target Selectivity Profile

Given the preliminary data indicating no affinity for the Beta-1 adrenergic receptor , this scaffold is a prudent selection for research programs concerned with cardiovascular safety. Using this chemotype at the hit-to-lead stage can help mitigate potential off-target effects that often lead to compound failure in later-stage development.

Synthesis of Stereochemically Pure Fluorinated Amines and Amino Acids

Researchers seeking to produce enantiopure fluorinated building blocks should prioritize this compound for its compatibility with a unique, biomimetic asymmetric synthesis method [3]. This approach bypasses traditional reducing agents, offering a stereoselective and environmentally advantageous route to high-value chiral fluoroamines, a capability that sets it apart from conventional non-fluorinated or differently functionalized amino ketones.

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